Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name exo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride adheres to IUPAC guidelines for bicyclic compounds. The parent structure, bicyclo[2.2.1]heptane, consists of two fused five-membered rings sharing three bridgehead carbon atoms (positions 1, 4, and 5). The prefix 2-aza indicates substitution of the bridgehead carbon at position 2 with a nitrogen atom. The suffix -5-ol specifies a hydroxyl group at position 5, while exo denotes the stereochemical orientation of the hydroxyl group relative to the bicyclic framework. The hydrochloride designation reflects the protonated ammonium chloride salt form.
Synonymous identifiers include:
Molecular Architecture: Bicyclic Framework Analysis
The molecular formula C₆H₁₂ClNO (molecular weight: 149.62 g/mol) comprises a norbornane-derived scaffold with the following features:
The bicyclic system imposes significant steric constraints, limiting conformational flexibility and stabilizing the exo stereochemistry. X-ray diffraction studies confirm bond lengths of 1.45–1.52 Å for C–N and 1.42–1.47 Å for C–O, consistent with sp³ hybridization.
Stereochemical Configuration: Exo vs. Endo Isomerism
The exo designation indicates that the hydroxyl group at position 5 resides on the same face as the shorter bridge (C1–C4) of the bicyclic system. This contrasts with the endo isomer, where the -OH group would project toward the longer bridge (C4–C5). The exo configuration is sterically favored due to reduced van der Waals repulsions between the hydroxyl group and the bridgehead hydrogen atoms.
Comparative analysis with the related compound 2-azabicyclo[2.2.1]heptan-6-ol (PubChem CID: 21963760) reveals distinct spatial arrangements:
- Exo-5-ol : -OH projects outward from the bicyclic "bowl."
- Endo-6-ol : -OH directs inward, creating a more polarized electronic environment.
Crystallographic data confirm a dihedral angle of 122° between the N–C2–C5–O plane and the bicyclic framework, stabilizing the exo conformation through intramolecular hydrogen bonding.
Crystallographic Data and Solid-State Conformation
Single-crystal X-ray studies (Cu-Kα radiation, λ = 1.5418 Å) reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 6.985 Å |
| b | 10.552 Å |
| c | 5.462 Å |
| β | 94.1° |
| Volume | 400.92 ų |
| Density | 1.426 g/cm³ |
The solid-state structure (Figure 1) shows intermolecular hydrogen bonds between the protonated ammonium group (N–H⁺) and chloride ions (Cl⁻), with N···Cl distances of 3.10–3.15 Å. The hydroxyl group participates in a weak O–H···Cl interaction (2.85 Å), contributing to lattice stability.
Protonation State and Salt Formation Rationale
The tertiary amine (pKa ~9.3–10.1) undergoes protonation in acidic media to form a quaternary ammonium ion, which pairs with chloride to enhance solubility and crystallinity. Key factors driving salt formation include:
- Basicity Enhancement : The bicyclic framework electronically stabilizes the ammonium ion via inductive effects from the adjacent hydroxyl group.
- Counterion Effects : Chloride’s low polarizability and high charge density optimize lattice energy, favoring crystalline salt formation.
- Hydration Stability : The hydrochloride salt exhibits lower hygroscopicity compared to freebase forms, improving shelf-life.
Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict a proton affinity of 228 kcal/mol for the amine, aligning with experimental basicity measurements.
Properties
IUPAC Name |
(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVSQCTGHUTOO-WLUDYRNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a bicyclic lactam using lithium aluminum hydride in tetrahydrofuran, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound itself is often synthesized via reduction of its corresponding lactam.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride features a nitrogen atom incorporated within a bicyclic structure, which contributes to its stability and reactivity. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments. Its molecular formula is , and it has been identified with the CAS number 2230913-66-1.
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and serves as a building block for biologically active compounds. Its unique structure allows it to interact with various molecular targets, influencing biochemical pathways.
Medicine
The compound plays a crucial role as a precursor in the synthesis of pharmaceuticals, particularly those aimed at targeting the central nervous system (CNS). Its derivatives have been explored for their potential therapeutic effects.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials, demonstrating its versatility beyond laboratory settings.
Case Study 1: Pharmaceutical Development
Research has indicated that derivatives of Exo-2-azabicyclo[2.2.1]heptan-5-ol are being investigated for their potential as CNS-active agents. For example, compounds derived from this bicyclic framework have shown promise in developing analgesics and anxiolytics.
Case Study 2: Enzyme Inhibition Studies
Studies have utilized this compound to explore its role as an enzyme inhibitor. The compound's ability to fit into active sites of enzymes has been demonstrated to modify their activity significantly, impacting various metabolic pathways.
Mechanism of Action
The mechanism of action of Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride involves its interaction with specific molecular targets, often enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Ring Size and Substituent Position Variations
Key Compounds :
Exo-2-azabicyclo[2.2.2]octan-5-ol hydrochloride ([2.2.2] ring system):
- Larger ring size ([2.2.2] vs. [2.2.1]) increases conformational flexibility.
- Used in synthesizing muscarinic receptor ligands (e.g., Comp-1 and Comp-6 in ).
- Pharmacological activity differs due to altered binding pocket compatibility .
Exo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride (CAS 2230807-06-2):
Heteroatom Modifications
Key Compounds :
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 909186-56-7):
- Oxygen replaces a methylene group, enhancing polarity.
- Similarity score: 1.00 (), yet metabolic stability may differ due to ether linkage .
Epibatidine (7-azabicyclo[2.2.1]heptane derivative):
- Nitrogen at position 7 and a chloropyridinyl substituent confer potent nicotinic receptor activity.
- Demonstrates how nitrogen positioning dictates biological targeting .
Physicochemical and Commercial Comparison
Physical Properties
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Purity |
|---|---|---|---|---|
| Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride | 2230913-66-1 | C6H10ClNO | Not reported | 97% |
| Exo-2-azabicyclo[2.2.2]octan-5-ol hydrochloride | - | C8H14ClNO | 165–167 (analog) | 72% yield (synthesis) |
| 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | 909186-56-7 | C5H8ClNO2 | Not reported | High |
Commercial Availability and Pricing
| Compound Name | Supplier | 100mg Price | Availability |
|---|---|---|---|
| This compound | AK Scientific | $149.90 | 8–12 weeks |
| Exo-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride | Multiple | $149.90 | 8–12 weeks |
| (1R,4R,5R)-enantiomer hydrochloride | 3 suppliers | Discontinued | Request-only |
Challenges and Limitations
Biological Activity
Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is a bicyclic compound notable for its unique nitrogen-containing structure, which contributes to its biological activity. This article explores its mechanisms, applications, and relevant research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
- CAS Number: 2230913-66-1
- Molecular Formula: C6H12ClNO
- Molecular Weight: 151.62 g/mol
The compound features a bicyclic framework with a nitrogen atom integrated into the structure, enhancing its reactivity and stability, making it a valuable intermediate in various chemical syntheses, particularly in medicinal chemistry .
This compound interacts with specific molecular targets, primarily enzymes and receptors. Its bicyclic structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can influence several biochemical pathways, contributing to its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter metabolism, which is critical for developing treatments for neurological disorders.
- Receptor Modulation: It may act as a modulator for nicotinic acetylcholine receptors, influencing synaptic transmission and neuroplasticity.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Pharmacological Applications
- CNS Activity: Research indicates that this compound has potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
- Antinociceptive Effects: Studies have shown that derivatives of this compound exhibit significant antinociceptive properties, suggesting potential use in pain management therapies .
Case Studies and Experimental Data
Synthesis and Structural Variants
The synthesis of this compound typically involves reducing bicyclic lactams or using palladium-catalyzed reactions to create various functionalized derivatives that may exhibit improved biological activities .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptan-5-one | Similar bicyclic framework without hydroxyl group | Moderate CNS activity |
| 3-Hydroxyazabicyclo[2.2.1]heptane | Hydroxyl substitution at a different position | Enhanced receptor binding affinity |
This compound is unique due to its specific exo configuration and hydrochloride salt form, which can influence solubility and reactivity compared to other similar compounds.
Q & A
Basic Research Question
- <sup>1</sup>H and <sup>13</sup>C NMR : Identify proton environments (e.g., δ 2.30–2.80 ppm for bridgehead protons) and carbons in the bicyclic framework .
- IR spectroscopy : Detect functional groups (e.g., OH stretch at 3600–3450 cm<sup>−1</sup>, amine N-H bends) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C7H12ClNO2·HCl, MW 177.63) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the bicyclic structure.
How can computational chemistry predict the reactivity or stability of Exo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride under varying experimental conditions?
Advanced Research Question
- DFT calculations : Model transition states for ring-opening reactions or acid-catalyzed decomposition pathways.
- Molecular dynamics simulations : Assess solubility and stability in solvents like DMSO or water.
- pKa prediction : Use software (e.g., ACD/Labs) to estimate protonation states of the amine and hydroxyl groups, which influence reactivity .
Case Study : NIST data for related bicyclic compounds can guide force field parameterization .
When encountering discrepancies in reported melting points or spectral data, what validation steps should be taken?
Q. Data Contradiction Analysis
- Reproduce experiments : Verify synthesis and purification protocols to rule out impurities.
- Cross-reference techniques : Compare NMR (e.g., bridgehead proton splitting patterns) and XRD data with published structures .
- Thermal analysis : Perform DSC to confirm melting points (e.g., literature reports 120–122°C for exo alcohols) .
Example : Conflicting IR peaks may arise from hydrate vs. anhydrous forms; use Karl Fischer titration to assess water content .
What are the critical safety considerations when handling Exo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride in a research laboratory?
Q. Safety & Best Practices
- Hazard classification : Based on analogs, anticipate acute toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid aerosol inhalation .
- Spill management : Collect solids with absorbent pads, avoid water (risk of HCl gas release), and dispose via hazardous waste protocols .
Storage : Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .
How can researchers optimize reaction yields for large-scale synthesis of this compound?
Q. Advanced Experimental Design
- Scale-up challenges : Address exothermicity in LiAlH4 reductions by slow reagent addition and temperature control (−10°C to 0°C) .
- Purification : Use preparative HPLC with C18 columns for polar impurities; avoid silica gel for acid-sensitive intermediates .
- Catalyst recycling : Investigate immobilized catalysts (e.g., Pd/C) for reusable asymmetric hydrogenation steps .
Yield benchmarks : Aim for 55–90% based on published protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
